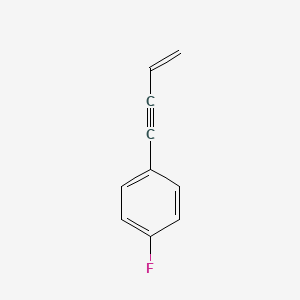

1-But-3-en-1-ynyl-4-fluoro-benzene

Description

Structure

3D Structure

Properties

CAS No. |

214552-85-9 |

|---|---|

Molecular Formula |

C10H7F |

Molecular Weight |

146.16 g/mol |

IUPAC Name |

1-but-3-en-1-ynyl-4-fluorobenzene |

InChI |

InChI=1S/C10H7F/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1H2 |

InChI Key |

NPJLHJWYDPGYOI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC#CC1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 but 3 En 1 Ynyl 4 Fluoro Benzene and Analogous Systems

Direct Synthetic Routes to Fluoroaryl Enynes

Direct routes to fluoroaryl enynes predominantly involve the formation of a carbon-carbon bond between a fluorinated aromatic ring and an enyne side chain. Cross-coupling reactions are the cornerstone of this approach, with palladium and copper-catalyzed methods being the most prominent.

Cross-Coupling Strategies for Carbon-Carbon Bond Formation

The formation of the aryl-alkyne bond in 1-But-3-en-1-ynyl-4-fluoro-benzene is efficiently achieved through several metal-catalyzed cross-coupling reactions. These methods offer a high degree of control and functional group tolerance.

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org For the synthesis of this compound, a common approach would involve the coupling of a 4-fluoroaryl halide (e.g., 1-iodo-4-fluorobenzene or 1-bromo-4-fluorobenzene) with but-1-en-3-yne.

The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The reactivity of the aryl halide is a critical factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org

Recent advancements have focused on developing copper-free Sonogashira protocols to avoid the formation of alkyne homocoupling byproducts. These systems often employ specific ligands to facilitate the catalytic cycle. For instance, a robust aminopyrimidine-palladium(II) complex has been shown to effectively catalyze the copper-free Sonogashira cross-coupling of a range of aryl iodides, including those with fluorine substituents, with terminal alkynes in aqueous media. nih.gov

Table 1: Representative Examples of Sonogashira Coupling for the Synthesis of Aryl Alkynes

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1-Iodo-4-fluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 95 | sioc-journal.cn |

| 1-Bromo-4-fluorobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 88 | sioc-journal.cn |

| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ / PPh₃ | n-BuNH₂ | DMF | 91 | mdpi.com |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 98 | sioc-journal.cn |

This table presents representative yields for Sonogashira couplings of various aryl halides. The synthesis of this compound would follow a similar protocol.

An alternative to the traditional Sonogashira reaction is the copper-catalyzed oxidative cross-coupling of polyfluorophenylboronate esters with terminal alkynes. This method avoids the use of palladium and offers a different substrate scope. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, providing moderate to excellent yields of the cross-coupled alkynyl(fluoro)arene products.

This approach represents a simple alternative to the conventional Sonogashira reaction, particularly for electron-deficient polyfluorinated systems. The reaction is typically carried out in the presence of a copper catalyst, a base, and an oxidant.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is another versatile tool for the synthesis of fluoroenynes. While typically used for C(sp²)-C(sp²) bond formation, it can be adapted for the synthesis of enyne systems.

One strategy involves the use of novel multihalogenated fluorovinyl ethers. These precursors, containing a reactive bromine atom, can undergo Suzuki-Miyaura cross-coupling with arylboronic acids to generate fluoroalkenes, which can then be further functionalized. Alternatively, Sonogashira coupling can be performed on these multihalogenated precursors to introduce the alkyne moiety, leading to the formation of fluoroenynes in moderate to high yields.

Table 2: Synthesis of Fluoroenynes via Cross-Coupling with Multihalogenated Vinyl Ethers

| Vinyl Ether Precursor | Coupling Partner | Reaction Type | Catalyst | Yield (%) | Reference |

| 1a | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | 96 | sioc-journal.cn |

| 1a | Trimethylsilylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | 55 | sioc-journal.cn |

| 1b | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | 85 | sioc-journal.cn |

| 1b | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | 78 | sioc-journal.cn |

This table illustrates the utility of multihalogenated vinyl ethers in synthesizing fluoroenyne precursors through both Suzuki-Miyaura and Sonogashira couplings.

Multi-Component and Cascade Reaction Approaches

Multi-component and cascade reactions offer an elegant and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single operation. These strategies are particularly valuable for building intricate frameworks containing the fluoroaryl enyne motif.

Tandem reactions involving 1,3-enynes are a powerful strategy for the synthesis of highly functionalized and complex molecules. These reactions can involve a series of intramolecular or intermolecular transformations that proceed sequentially in a one-pot fashion. For example, 1,3-enynes can participate in tandem annulation reactions to form various heterocyclic systems, such as pyridines and pyrroles.

While not a direct synthesis of this compound itself, these tandem reactions showcase the synthetic utility of the enyne functionality. The principles of these cascade reactions can be applied to design synthetic routes to more complex derivatives of the target compound. For instance, a pre-formed this compound could potentially serve as a substrate in a subsequent tandem reaction to build more elaborate molecular scaffolds.

Synthesis of Fluorinated Enyne Precursors and Advanced Intermediates

The assembly of complex molecules like this compound necessitates sophisticated strategies for creating fluorinated precursors. These methods focus on generating key structural motifs, namely fluorinated alkynes and fluoroalkenes, which can then be coupled to form the desired enyne system.

The introduction of fluorine into alkyne or alkene structures is a critical first step. Researchers have developed several powerful methods to create these valuable, fluorinated synthons.

Homogeneous gold catalysis has emerged as a significant tool for the fluorination of alkynes, providing direct access to valuable fluoroalkenes from readily available alkyne precursors. rsc.org This area of research gained considerable momentum following the discovery of gold-catalyzed hydrofluorination of internal alkynes in 2007. rsc.org

A prominent method involves the gold(I)-catalyzed, stereoselective hydrofluorination of electron-deficient alkynes using triethylamine (B128534) trihydrogen fluoride (B91410) (Et3N·3HF). escholarship.orgnih.gov This process yields fluorinated α,β-unsaturated compounds like aldehydes, amides, esters, ketones, and nitriles in moderate to good yields, typically as single diastereomers. escholarship.orgnih.gov In many cases, the (Z)-vinyl fluorides are formed with ≥97% diastereoselectivity. escholarship.orgescholarship.org This approach has been successfully applied to generate a variety of (Z)-β-alkyl, β-fluoro Michael acceptors. escholarship.org

The reaction conditions have been optimized for various substrates. For instance, the hydrofluorination of electron-deficient alkynes catalyzed by a RuPhos-ligated gold(I) complex has been shown to be effective. escholarship.org Another approach utilizes a well-defined [Au(IPr)(OH)] precursor with an acid activator, using potassium bifluoride (KHF₂) as the fluorinating agent in a hexafluoroisopropanol solvent. rsc.org This latter method is effective for a wide range of functionalized terminal alkynes, producing monofluoroalkenes in yields up to 97%. rsc.org

Table 1: Gold-Catalyzed Hydrofluorination of Representative Alkynes

| Alkyne Substrate | Catalyst System | Fluorinating Agent | Product | Yield (%) | Diastereoselectivity (Z:E) |

|---|---|---|---|---|---|

| Ethyl 2-butynoate | RuPhos-ligated Au(I) | Et3N·3HF | Ethyl (Z)-3-fluorobut-2-enoate | Good | ≥97:3 |

| Dec-2-ynal | RuPhos-ligated Au(I) | Et3N·3HF | (Z)-3-fluorodec-2-enal | 51 | 70:30 |

| Phenylacetylene | [Au(IPr)(OH)] / Acid Activator | KHF₂ | (E)-1-fluoro-2-phenylethene | up to 97 | N/A |

This table presents illustrative data compiled from research findings. escholarship.orgescholarship.orgrsc.org

A versatile strategy for synthesizing fluoroalkenes and fluoroenynes involves the use of novel multihalogenated fluorovinyl ethers as key building blocks. beilstein-journals.orgnih.govnih.gov These ethers, which possess reactive bromine, chlorine, and fluorine atoms, can be readily prepared from the reaction between phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). beilstein-journals.orgnih.gov

The unique structure of these multihalogenated vinyl ethers allows for selective functionalization through palladium-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov Specifically, Suzuki-Miyaura and Sonogashira cross-coupling reactions are employed to introduce various substituents, affording a range of fluoroalkenes and fluoroenynes in moderate to high yields. beilstein-journals.orgnih.govnih.gov

In the Sonogashira coupling, the multihalogenated vinyl ether reacts with a terminal alkyne in the presence of a palladium catalyst. researchgate.net This method has been used to couple various arylacetylenes with the vinyl ether. researchgate.net The reaction yields are influenced by the electronic nature of the substituents on the arylacetylene; electron-donating groups generally lead to higher yields, while electron-withdrawing groups result in lower yields. researchgate.net

Table 2: Sonogashira Cross-Coupling of Multihalogenated Vinyl Ether with Various Alkynes

| Alkyne (R) | Product | Yield (%) |

|---|---|---|

| 4-MeO-Ph | 3b | 92 |

| 4-Me-Ph | 3c | 84 |

| Ph | 3a | 80 |

| 4-Ac-Ph | 3k | 76 |

| 4-CHO-Ph | 3l | 52 |

| 4-Cl-Ph | 3h | 34 |

| 4-CF3-Ph | 3i | 21 |

Data sourced from a study on Sonogashira cross-couplings with multihalogenated vinyl ethers. researchgate.net

Achieving the correct stereochemistry in the final enyne product is paramount. Several methods have been developed for the stereoselective synthesis of conjugated enynes, including those containing fluorine.

One effective method is the Julia-Kocienski olefination using fluorinated reagents. nih.gov For example, TMS- and TIPS-protected 1,3-benzothiazol-2-yl (BT) fluoropropargyl sulfones can react with aldehydes under mild conditions (using DBU or LHMDS as a base) to produce conjugated fluoro enynes in high yields and with high E-stereoselectivity. nih.gov This approach has been used to synthesize analogues such as 1-(2-fluorobut-1-en-3-ynyl)-4-methoxybenzene with an E/Z ratio of 81/19. nih.gov

Palladium-catalyzed coupling reactions are also central to the stereoselective synthesis of enynes. acs.orgresearchgate.net The Sonogashira coupling of (E)- or (Z)-iodovinyl precursors with terminal alkynes allows for the preparation of conjugated enynes with defined E- or Z-stereochemistry, respectively. acs.org For instance, coupling (E)-6'-iodohomovinyl adenosine (B11128) with (trimethylsilyl)acetylene yields the corresponding enyne with the expected E-stereochemistry. acs.org Another advanced palladium-catalyzed sequence involves an aryl to vinyl 1,4-palladium migration followed by a Sonogashira coupling, which provides a highly stereoselective route to multi-substituted 1,3-enynes. researchgate.net

Furthermore, enyne metathesis, often catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, offers a powerful strategy for the stereoselective construction of cyclic and acyclic dienes from enyne precursors. beilstein-journals.orgd-nb.info These dienes can then be further functionalized to achieve the target molecule.

Table 3: Stereoselective Synthesis of Fluoro Enyne Analogues

| Aldehyde | Reagent | Base | Product | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | BT fluoropropargyl sulfone | DBU | 1-(2-Fluorobut-1-en-3-ynyl)-4-methoxybenzene | 92 | 81/19 |

| 4-Chlorobenzaldehyde | BT fluoropropargyl sulfone | DBU | 1-Chloro-4-(2-fluorobut-1-en-3-ynyl)benzene | 81 | 70/30 |

This table summarizes the results from the stereoselective synthesis of conjugated 2-fluoro 1,3-enynes via Julia-Kocienski reaction. nih.gov

Advanced Reactivity and Catalytic Transformations of 1 but 3 En 1 Ynyl 4 Fluoro Benzene

Enyne Metathesis Reactions for Skeletal Rearrangement and Cyclization

Enyne metathesis is a powerful, atom-economical reaction that reorganizes the bonds of an enyne substrate in the presence of a metal carbene catalyst, typically based on ruthenium, to form a conjugated 1,3-diene. organic-chemistry.orgchim.it This transformation can proceed through either an intramolecular or intermolecular pathway.

Ring-closing enyne metathesis (RCEYM) is an intramolecular variant that is widely employed for the synthesis of cyclic compounds. chim.it In the case of a 1,6-enyne like 1-But-3-en-1-ynyl-4-fluoro-benzene, RCEYM would lead to the formation of a six-membered ring containing a conjugated diene system.

The catalytic cycle of ruthenium-mediated enyne metathesis is a well-studied process. nih.gov While several pathways can be proposed, the "ene-first" mechanism is generally favored and considered the most likely for substrates like this compound. organic-chemistry.org

The process begins with the reaction between the ruthenium carbene catalyst (e.g., a Grubbs-type catalyst) and the alkene moiety of the enyne. organic-chemistry.org This initial step involves a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. organic-chemistry.orgchim.it This intermediate then undergoes a retro-[2+2] cycloaddition (cycloreversion), releasing the original carbene ligand and forming a new ruthenium alkylidene attached to the substrate. nih.gov

This newly formed metal carbene then participates in an intramolecular [2+2] cycloaddition with the alkyne portion of the molecule. chim.it This step forms a highly strained ruthenacyclobutene intermediate. organic-chemistry.orgbeilstein-journals.org Subsequent ring-opening of this metallacycle generates a ruthenium vinylcarbene intermediate, which is a key species in enyne metathesis. nih.gov The final step involves another intramolecular cycloaddition between the vinylcarbene and a coordinated alkene (often an external alkene like ethylene (B1197577) added to the reaction, or another substrate molecule), followed by cycloreversion to release the conjugated 1,3-diene product and regenerate a ruthenium carbene species that continues the catalytic cycle. organic-chemistry.orgnih.gov The driving force for this transformation is the formation of the thermodynamically stable conjugated diene system. organic-chemistry.org

The 4-fluorophenyl group on the alkyne terminus of this compound exerts significant electronic and steric influence on the metathesis reaction. The electron-withdrawing nature of the fluorine atom can affect the electron density of the alkyne, potentially influencing the rate of cycloaddition with the ruthenium carbene.

Furthermore, non-covalent interactions involving the fluorinated aromatic ring can play a crucial role, particularly in controlling selectivity in complex cyclizations. nih.gov Fluoroarene-arene interactions, a type of π-π stacking, can occur between the 4-fluorophenyl group of the substrate and aromatic ligands on the catalyst or with another substrate molecule. nih.govresearchgate.net These interactions, even when subtle, can help to pre-organize the substrate in a specific conformation around the catalytic center. This pre-organization can enhance the efficiency of the ring-closing step and influence the stereoselectivity of the final product. researchgate.net Studies on macrocyclization via enyne metathesis have shown that exploiting these fluoroarene-arene interactions can lead to higher yields and better E/Z selectivity of the resulting diene, even at elevated temperatures. nih.govresearchgate.net

Intermolecular enyne metathesis, also known as cross-enyne metathesis (CEYM), involves the reaction of an alkyne with a separate alkene molecule. organic-chemistry.orgbeilstein-journals.org For this compound, this would typically involve reacting the alkyne part with an external olefin. A major challenge in CEYM is controlling selectivity, as multiple competing reactions can occur, often leading to a mixture of products with low E:Z selectivity. organic-chemistry.orgresearchgate.net

However, the use of an ethylene atmosphere has been shown to be highly beneficial, promoting the desired cross-metathesis pathway and minimizing side reactions. beilstein-journals.org In the context of fluorinated substrates, CEYM has been successfully applied. For instance, propargylic difluorides have been reacted with ethylene using a second-generation Hoveyda-Grubbs catalyst to generate a fluorinated diene in situ. This diene can then be trapped in a subsequent Diels-Alder reaction, demonstrating a powerful tandem strategy for building complex fluorinated molecules. researchgate.net This approach highlights the potential of the 4-fluorophenyl-substituted alkyne in this compound to participate in intermolecular reactions to create valuable fluorinated diene building blocks.

Table 1: Representative One-Pot Cross-Enyne Metathesis (CEYM)–Diels-Alder Reaction of Fluorinated Alkynes This table is based on data for related fluorinated propargylic substrates and illustrates the potential reactivity of the alkyne moiety in this compound.

| Fluorinated Alkyne Substrate | Dienophile | Product Yield (%) |

|---|---|---|

| Bn-N-tethered gem-difluoroalkyne | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione | 60 |

| Bn-N-tethered gem-difluoroalkyne | N-Phenylmaleimide | 55 |

| Bn-N-tethered gem-difluoroalkyne | Diethyl acetylenedicarboxylate | 51 |

| Bn-N-tethered gem-difluoroalkyne | Dimethyl acetylenedicarboxylate | 50 |

Data adapted from related studies on fluorinated alkynes. researchgate.net

Intramolecular Enyne Metathesis for Ring-Closing Processes

Cycloaddition Reactions and Annulation Strategies

The enyne functionality is an ideal precursor for cycloaddition reactions, which allow for the rapid construction of complex ring systems. The Pauson-Khand reaction is a prime example of such a strategy.

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnumberanalytics.com When applied intramolecularly to an enyne like this compound, the PKR provides a direct route to bicyclic systems containing a five-membered ring fused to a six-membered ring. beilstein-journals.orgbeilstein-journals.org

The reaction is typically mediated by a cobalt-carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈). libretexts.org The widely accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt complex with the alkyne moiety of the enyne. wikipedia.orguwindsor.ca This is followed by the coordination of the tethered alkene to one of the cobalt centers. A subsequent migratory insertion of the alkene into a cobalt-carbon bond forms a metallacyclopentane intermediate. wikipedia.org This is followed by the insertion of a carbon monoxide ligand and subsequent reductive elimination, which extrudes the cobalt metal and forms the final fused cyclopentenone product. organic-chemistry.org

The presence of the fluorine atom on the aryl ring can influence the reaction's outcome. beilstein-journals.orgnih.gov While the electronic effects of the fluoro-substituent on the alkyne's reactivity in this context are a subject of detailed study, research on various fluorinated enynes has demonstrated the viability of this transformation for creating fluorine-containing polycyclic molecules. beilstein-journals.orgresearchgate.net These reactions often proceed with good yields and high diastereoselectivity, making the PKR a valuable tool for synthesizing complex fluorinated targets. acs.org

Table 2: Intramolecular Pauson-Khand Reaction of Representative Fluorinated Enynes This table showcases the utility of the PKR for cyclizing fluorinated enynes, a reaction type directly applicable to this compound.

| Enyne Substrate Type | Promoter/Conditions | Product | Yield (%) |

|---|---|---|---|

| N-tethered 1,7-enyne with CF₃ group on alkyne | Co₂(CO)₈, NMO, CH₂Cl₂ | Fluorinated bicyclic lactam | 72 |

| N-tethered 1,7-enyne with vinyl fluoride (B91410) | Co₂(CO)₈, NMO, CH₂Cl₂ | Fluorinated bicyclic lactam | 75 |

| O-tethered 1,6-enyne with CF₂H group on alkene | Co₂(CO)₈, heat | Fluorinated bicyclic ether | NR |

| Malonate-tethered 1,6-enyne with vinyl fluoride | Co₂(CO)₈, NMO, CH₂Cl₂ | Fluorinated bicyclic malonate | 85 |

Data adapted from various studies on the PKR of fluorinated enynes. beilstein-journals.orgresearchgate.netbeilstein-journals.org NMO = N-Methylmorpholine N-oxide. NR = Not Reported.

Transition Metal-Catalyzed Annulations for Heterocyclic and Carbocyclic Framework Synthesis

Transition metal catalysis provides a powerful platform for the annulation (ring-forming) reactions of 1,3-enynes like this compound, enabling the efficient synthesis of diverse heterocyclic and carbocyclic structures. beilstein-journals.orgnih.govmdpi.com These methods often proceed through cascade or tandem pathways, assembling complex molecular scaffolds from relatively simple starting materials in a single step. beilstein-journals.org

1,3-Enynes are versatile building blocks for the synthesis of nitrogen-containing heterocycles such as pyridines and pyrroles. beilstein-journals.org Various catalytic systems have been developed to achieve these transformations. For instance, the tandem cyclization of 1,3-enynes with nitrogen sources is a common strategy. beilstein-journals.org

Pyrrole (B145914) derivatives can be synthesized through the copper-catalyzed three-component cascade reaction of 1,3-enynes, anilines, and a trifluoromethylating agent (Togni reagent II). beilstein-journals.org This reaction accommodates various substituted 1,3-enynes, including those with fluoro groups on an aryl ring, reacting with aromatic amines to produce fully substituted pyrroles in moderate to good yields. beilstein-journals.org Another approach involves the CuH-catalyzed coupling of 1,3-enynes with nitriles, which also yields pyrrole structures with moderate regioselectivity. beilstein-journals.org The synthesis of monofluorinated pyrrole derivatives has also been achieved through the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes. nih.gov

Pyridine scaffolds can be formed via the Lewis acid-mediated aza-annulation of 2-en-4-ynyl azides, which are derived from 1,3-enynes. beilstein-journals.org Silver-mediated intramolecular annulation of these substrates in the presence of trifluoroacetic acid yields 3,6-disubstituted pyridines. beilstein-journals.org More recently, a one-carbon ring expansion of pyrroles using a bromofluorocarbene source has been shown to be a straightforward method for accessing 3-fluorinated pyridines. nih.gov Additionally, efficient synthetic routes to fluorinated pyrrolo[2,3-b]pyridines have been developed by reacting 5-amino-1H-pyrrole-3-carbonitriles with fluorinated 1,3-bielectrophiles. enamine.net

Controlling regioselectivity is a central challenge in the annulation of unsymmetrical enynes. The outcome of the cyclization is typically governed by a combination of steric and electronic factors, as well as the nature of the catalyst and reaction partners. In the synthesis of heterocycles, intramolecular cyclization can proceed via two main pathways: a 6-endo-dig cyclization to form six-membered rings like pyridines, or a 5-exo-dig pathway to yield five-membered rings like pyrroles. beilstein-journals.org

In the CuH-catalyzed coupling of 1,3-enynes and nitriles, regioselectivity is moderate, and the proposed mechanism involves the hydrocupration of the enyne to form a propargylcopper intermediate, which then dictates the final structure. beilstein-journals.org In Au/Ag-catalyzed oxidative aza-annulations of 1,3-enynyl azides, regioselectivity is controlled by the initial hydration of the alkyne, which is directed by the electronic properties of the system. beilstein-journals.org

Vinylic halogen substitution has been shown to be a powerful tool for controlling regioselectivity in radical cyclizations. researchgate.net While not a direct annulation of an enyne, the principles are relevant. The halogen atom can successfully direct the reaction towards a specific ring size (e.g., 6-endo vs. 5-exo) by stabilizing the radical intermediate, thereby overriding the typical kinetic preferences. researchgate.net This demonstrates that strategic placement of a halogen, such as fluorine, on the unsaturated backbone can be an effective strategy for achieving high regioselectivity in the synthesis of heterocyclic frameworks.

In addition to the [2+2+1] Pauson-Khand reaction, 1,3-enynes can participate in formal [4+2] cycloadditions, analogous to the Diels-Alder reaction, to construct six-membered rings. beilstein-journals.org In these reactions, the enyne can act as the four-atom component. Palladium-catalyzed [4+2] cross-benzannulation reactions of β-perfluoroalkylated 1,3-enynes have been shown to be an effective method for constructing fluorinated benzene (B151609) derivatives from acyclic precursors. mdpi.com

The reactivity of α,β-unsaturated imines, which share structural similarities with enynes, in formal [4+2] cycloadditions (inverse electron demand aza-Diels-Alder reactions) further illustrates this reaction paradigm. beilstein-journals.org While not involving this compound directly, these reactions underscore the utility of conjugated systems in building cyclic frameworks. Disulfides have also been used as hydrogen atom transfer (HAT) cocatalysts in [4+2] cycloaddition reactions, expanding the range of catalytic approaches. beilstein-journals.org The use of arynes, generated from precursors like 2-(trimethylsilyl)aryl triflates, in transition-metal-free [4+2] cycloadditions represents another important strategy for forming carbocyclic and heterocyclic systems. researchgate.net

Hydrofunctionalization and Other Addition Reactions

The carbon-carbon double and triple bonds in this compound are susceptible to a variety of addition reactions, allowing for the introduction of new functional groups. Hydrofunctionalization, the addition of an H-X molecule across an unsaturated bond, is a particularly powerful strategy for increasing molecular complexity in an atom-economical manner.

Radical hydrofunctionalization of olefins, catalyzed by transition metals like cobalt, offers a chemoselective method for these transformations. nih.gov These reactions often proceed with Markovnikov selectivity, where the hydrogen atom adds to the less substituted carbon, and can be performed under mild conditions that tolerate a wide range of functional groups. nih.gov The mechanism often involves a hydrogen atom transfer (HAT) from a metal-hydride species to the alkene, generating a carbon-centered radical that can be trapped by another reagent. nih.gov

The reaction of 2-trifluoromethyl-1,3-enynes with carbon nucleophiles, promoted by an inorganic base, demonstrates the divergent reactivity of these systems. nih.govacs.org Depending on the nucleophile chosen, this method can lead to a variety of products, including CF₃-substituted allenes, cyclopentenes, and other fluorinated enynes, showcasing the regioselective nature of the nucleophilic addition. nih.govacs.org This highlights how the electronic pull of the fluorine-containing group can direct the outcome of addition reactions.

Selective Hydroelementation of Enyne Conjugated Systems (e.g., Hydrosilylation, Hydroboration)

Hydroelementation, the addition of an E-H bond (where E is typically Si, B, or another heteroatom) across an unsaturated bond, is a powerful tool for the functionalization of enynes. In the case of this compound, the selectivity of this addition to either the double or triple bond is a key challenge, often governed by the choice of catalyst and reaction conditions.

Hydrosilylation: The addition of a silicon-hydride bond across the π-systems of the enyne can be catalyzed by various transition metals. Cobalt-catalyzed hydrosilylation has been shown to be effective for 1,3-enynes, proceeding sequentially with high site- and stereoselectivity. Similarly, nickel-catalyzed hydrosilylation/cyclization reactions are prominent for fluorinated enynes, although the presence of a geminal-difluoromethylene group is often essential for the reaction to proceed efficiently. For this compound, hydrosilylation offers a pathway to vinylsilanes or allylsilanes, which are versatile intermediates in organic synthesis. The reaction typically follows either the Chalk–Harrod or a modified Chalk–Harrod mechanism, involving the insertion of the unsaturated C–C bond into a metal-hydride or metal-silicon bond.

Hydroboration: The addition of a boron-hydride bond is another critical transformation. Copper-catalyzed hydroboration of 1,3-enynes with reagents like pinacolborane (HBpin) can lead to the formation of substituted allenyl-Bpin products. The regioselectivity of hydroboration on unsymmetrical substrates is a significant consideration. For internal alkynes, the borylation site often depends on the electronic and steric differences between the substituents. Electrochemical methods for hydroboration have also been developed, offering a metal-free alternative for the synthesis of vinyl boronates from alkynes. This method has been shown to be selective for the alkyne in an enyne system.

Regiochemical Considerations in Hydroelementation of Fluorinated Diyne and Enyne Derivatives

The regiochemistry of hydroelementation is profoundly influenced by the electronic nature of the substituents on the unsaturated system. In fluorinated derivatives like this compound, the electron-withdrawing nature of the 4-fluorophenyl group plays a crucial role.

In the hydroboration of fluoroolefins, Markovnikov addition can be achieved using Lewis acidic boranes like HBCl₂ to generate α-fluorinated organoboranes. Conversely, catalyst control can steer the reaction towards anti-Markovnikov products. For instance, rhodium catalysts can be used to selectively produce either α- or β-fluorinated alcohols after oxidation, depending on the ligand environment. In the context of 1,3-enynes, the regioselectivity of hydroboration is often directed by the catalyst system. Cobalt catalysts, when used with different bidentate phosphine (B1218219) ligands, can direct the borylation to different positions on the enyne backbone.

For hydrosilylation , the regioselectivity is similarly complex. Platinum catalysts often promote syn-addition of the silane (B1218182) across the alkyne, with the silyl (B83357) group attaching to the internal carbon. In cobalt-catalyzed systems for conjugated dienes, ligand modification has been shown to control whether 1,4- or 2,1-hydrosilylation occurs. The presence of the fluorine atom on the phenyl ring can influence the polarization of the conjugated system, thereby affecting the site of nucleophilic or electrophilic attack during the catalytic cycle and ultimately determining the final product distribution.

Alkynyltrifluoromethylation of Unsaturated Carbon-Carbon Bonds

The simultaneous introduction of an alkyne and a trifluoromethyl group, known as alkynyltrifluoromethylation, is a highly desirable transformation for installing valuable functional groups into organic molecules. While specific examples involving this compound are not extensively documented, related copper-catalyzed three-component reactions of alkenes, terminal alkynes, and a trifluoromethyl source (like the Togni reagent) establish a clear precedent.

This type of reaction typically involves the generation of a CF₃ radical, which adds to an unsaturated C-C bond. The resulting carbon-centered radical is then trapped by a copper-alkynyl species to form the final product. The regioselectivity of this addition to the enyne system of this compound would be a key consideration, with potential for addition across either the alkene or the alkyne. The electronic influence of the 4-fluorophenyl group would likely direct the initial radical attack.

Directed Functionalization of the Fluorophenyl Moiety

Beyond the reactivity of the enyne chain, the 4-fluorophenyl group itself is a site for selective functionalization, primarily through C-H activation reactions directed by the fluorine substituent.

Ortho-Fluorine Directed C-H Activation and Functionalization

The fluorine atom in this compound can act as a directing group, facilitating the activation and subsequent functionalization of the C-H bonds at the positions ortho to the C-F bond (i.e., positions 3 and 5 of the phenyl ring). This "ortho-fluorine effect" is a well-established principle in modern synthetic chemistry. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed for these transformations.

Reactions such as ortho-borylation and ortho-arylation can be achieved with high selectivity. For example, iridium-catalyzed borylation of fluoroarenes using B₂pin₂ can selectively install a boryl group at the ortho position, which can then be used in subsequent cross-coupling reactions. This strategy allows for the precise elaboration of the aromatic core without disturbing the reactive enyne moiety.

Mechanistic Basis for Enhanced Reactivity of ortho-C-H Bonds in Fluoroarenes

The enhanced reactivity of C-H bonds ortho to a fluorine atom stems from a combination of thermodynamic and kinetic factors.

Thermodynamic Factors: The primary thermodynamic driving force is the strength of the resulting metal-carbon bond. Metal-aryl bonds are significantly strengthened by the presence of ortho-fluorine substituents. Therefore, even if multiple C-H bonds can be activated reversibly, the thermodynamic equilibrium will favor the species with the more stable ortho-fluorinated metal-aryl bond.

Kinetic Factors: The mechanism of C-H activation is also crucial. Many of these reactions proceed through a Concerted Metalation-Deprotonation (CMD) pathway. In this mechanism, a metal-ligand complex facilitates the deprotonation of the C-H bond. The fluorine atom, being highly electronegative, increases the acidity of the ortho-protons, making them more susceptible to deprotonation by the base in the CMD transition state. An agostic interaction, where the C-H bond coordinates to the metal center, further enhances this acidity and lowers the activation energy for the ortho-C-H cleavage. This combination of a more acidic proton and the stabilization of the resulting metal-carbon bond makes the ortho-C-H functionalization both kinetically accessible and thermodynamically favorable.

Computational and Mechanistic Investigations of 1 but 3 En 1 Ynyl 4 Fluoro Benzene Reactivity

Theoretical Approaches to Reaction Mechanism Elucidation

To unravel the complex transformations that 1-but-3-en-1-ynyl-4-fluoro-benzene undergoes, researchers have employed a variety of theoretical methods. These computational tools enable the mapping of potential energy surfaces and the identification of critical points along a reaction coordinate.

Quantum chemical calculations are fundamental to understanding the reactivity of this compound. Among these, Density Functional Theory (DFT) has emerged as a particularly useful method for analyzing transition states due to its balance of computational cost and accuracy. DFT calculations can predict the geometries of transition states and the energetic barriers associated with them, providing a quantitative picture of reaction kinetics.

Through computational analysis, key intermediates and transition states in the reactions of this compound have been characterized. These studies involve locating stationary points on the potential energy surface and identifying them as either minima (intermediates) or first-order saddle points (transition states). The vibrational frequencies calculated for these structures help to confirm their nature, with transition states exhibiting a single imaginary frequency corresponding to the reaction coordinate.

Table 1: Calculated Vibrational Frequencies for a Hypothetical Reaction Intermediate and Transition State

| Structure | Type | Key Vibrational Frequencies (cm⁻¹) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Intermediate A | Minimum | 3050 (C-H stretch), 2200 (C≡C stretch), 1600 (C=C stretch) | N/A |

| Transition State B | Saddle Point | 2150 (C≡C stretch, modified), 1580 (C=C stretch, modified) | -350i |

Note: This table is illustrative and based on typical values for similar compounds.

The calculation of energy profiles provides a comprehensive view of the thermodynamic and kinetic aspects of a reaction. By determining the relative energies of reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed. This allows for the determination of activation energies and reaction enthalpies, which are crucial for predicting the feasibility and rate of a given transformation.

Table 2: Hypothetical Calculated Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -15.2 |

Note: This table represents a hypothetical energy profile to illustrate the data obtained from such calculations.

For a flexible molecule like this compound, molecular modeling and conformational analysis are essential. These techniques are used to explore the different spatial arrangements of the molecule and their relative energies. Understanding the conformational landscape is critical, as the reactivity of the molecule can be highly dependent on its three-dimensional shape. In complex, multi-step reactions, identifying the lowest-energy conformers of intermediates and transition states is vital for an accurate description of the reaction pathway.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Transition State Analysis

Electronic Structure Analysis and Fluorine Effects on Reactivity

The electronic structure of this compound is significantly influenced by the presence of the fluorine atom. This, in turn, has profound effects on the molecule's reactivity.

The fluorine substituent exerts a strong influence on the molecule's reactivity through both inductive and resonance effects. The high electronegativity of fluorine leads to a strong, polarized carbon-fluorine bond. This electronic perturbation affects the electron density distribution across the aromatic ring and the enyne chain, influencing the pathways of electrophilic and nucleophilic aromatic substitution reactions. Computational studies can quantify these effects by analyzing molecular orbitals and charge distributions, providing insights into how the fluorine atom directs incoming reagents and stabilizes or destabilizes intermediates and transition states.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Impact of Fluorine on Electron Density Distribution and Reactivity of Conjugated Unsaturated Bonds

The introduction of a fluorine atom at the para-position of the phenyl ring in this compound significantly modulates the electronic characteristics and subsequent reactivity of the entire conjugated π-system, which extends from the aromatic ring across the alkyne (C≡C) and alkene (C=C) moieties. The influence of fluorine is primarily understood through the interplay of its inductive and resonance (mesomeric) effects.

Dual Electronic Nature of Fluorine

Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. This effect decreases the electron density on the carbon atom to which it is directly attached (C4 of the benzene (B151609) ring) and, to a lesser extent, on the other atoms within the ring. rsc.org Concurrently, the lone pairs on the fluorine atom can participate in π-conjugation with the aromatic system, leading to a weaker, electron-donating resonance effect (+M). rsc.org For halogens, the inductive effect typically outweighs the resonance effect, categorizing them as electron-withdrawing deactivators in the context of electrophilic aromatic substitution. rsc.org

Polarization of the Conjugated Enyne System

The net electron-withdrawing pull from the 4-fluorophenyl group is transmitted through the conjugated system of the triple and double bonds. This polarization affects the electron density at each carbon atom of the enyne chain. Density functional theory (DFT) calculations on analogous fluorinated conjugated systems provide insight into the expected electronic distribution. For instance, studies on fluorinated Y-enynes show significant changes in electron density and the formation of intramolecular charge transfer (ICT) states, highlighting the profound electronic impact of fluorine substitution on extended π-systems. acs.orgmdpi.com

The electron density is drawn towards the aromatic ring, creating a dipole moment along the long axis of the molecule. This leads to a decrease in electron density on the terminal vinyl group compared to the unsubstituted parent compound, 1-but-3-en-1-ynyl-benzene.

Illustrative Computational Data on Related Systems

| Parameter | Benzene | Fluorobenzene (B45895) | Effect of Fluorine |

|---|---|---|---|

| Calculated Dipole Moment (Debye) | 0.00 | ~1.60 | Induces significant polarity |

| Calculated Charge on C1 (ipso-carbon) | -0.14 | +0.16 | Reverses charge from negative to positive |

| Calculated Charge on C4 (para-carbon) | -0.14 | -0.15 | Slightly increases negative charge (resonance effect) |

| C-F Bond Length (Å) | N/A | ~1.36 | Strong, short C-F bond formation |

Note: Data are representative values from typical DFT calculations (e.g., B3LYP/6-31G) and serve to illustrate the electronic effects.*

This data shows that fluorine strongly withdraws electron density from the carbon it is bonded to (C1 becomes positive) while slightly increasing it at the para position through resonance. In this compound, this effect propagates through the conjugated bonds.

Consequences for Reactivity

The altered electron density distribution directly impacts the reactivity of the unsaturated bonds.

Alkyne Reactivity: The triple bond, being adjacent to the electron-withdrawing 4-fluorophenyl group, becomes more electron-deficient. This increased electrophilicity makes it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. Conversely, its reactivity towards electrophiles would be diminished.

Site Selectivity: In reactions involving electrophiles, attack would preferentially occur at the site of highest electron density. While the entire conjugated system is somewhat deactivated, the relative electron densities of the alkyne and alkene carbons determine the regioselectivity of addition reactions. Computational modeling is essential to precisely predict which of the unsaturated carbons is most susceptible to attack. Studies on the reactions of similar conjugated enynes show that the electronic nature of substituents on the phenyl ring significantly influences reactivity and reaction pathways. beilstein-journals.org

Advanced Synthetic Strategies and Methodological Development

Control of Chemo-, Regio-, and Stereoselectivity in Reactions Involving 1-But-3-en-1-ynyl-4-fluoro-benzene

The presence of both a double and a triple bond in the enyne system of this compound necessitates precise control over selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this enyne, a reagent could react with the alkene, the alkyne, or both. For example, in 1,3-dipolar cycloadditions, the reaction often occurs chemoselectively at the more electron-rich or sterically accessible double bond, leaving the alkyne untouched rsc.org. The fluorine atom's electron-withdrawing nature can influence the electronic properties of the conjugated system, further guiding the selectivity of electrophilic or nucleophilic attacks.

Regioselectivity concerns where on a functional group a reaction occurs. In the hydrofunctionalization of enynes, for instance, the addition of a hydrogen and a functional group can occur across the alkene or the alkyne in different orientations. Copper-catalyzed boroprotonation of 1,3-enynes can yield either 1,2-addition or 4,3-addition products depending on the ligand and substrate, demonstrating a switch in regioselectivity rsc.org. For this compound, this would dictate whether functionalization occurs proximal or distal to the fluorophenyl group.

Stereoselectivity relates to the spatial arrangement of the atoms in the product. Many reactions, such as the Julia-Kocienski olefination to form fluoro enynes, can be controlled to favor the formation of one stereoisomer (e.g., E or Z) over another nih.gov. In the synthesis of conjugated 2-fluoro 1,3-enynes, using LHMDS as a base at low temperatures generally results in higher E-stereoselectivity compared to DBU-mediated reactions nih.gov.

The table below illustrates how reaction conditions can influence selectivity in enyne systems.

| Reaction Type | Reagent/Catalyst | Selectivity Type | Outcome |

| Julia-Kocienski Olefination | LHMDS, -78 °C | Stereoselective | Favors (E)-isomer for fluoro enynes nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrones | Chemo- & Regioselective | Cycloaddition occurs selectively at the C=C double bond rsc.org |

| Copper-Catalyzed Borylation | Cu-catalyst with varied ligands (e.g., PPh₃ vs. XantPhos) | Regioselective | Ligand choice dictates addition across the alkene (4,3-product) or alkyne (1,2-product) rsc.org |

| Protodesilylation | Methanol, Base | Chemoselective | Selective removal of one silyl (B83357) group in bis(trimethylsilyl)but-1-en-3-ynes researchgate.net |

Design and Implementation of Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient and atom-economical synthetic strategy nii.ac.jp. For a substrate like this compound, the conjugated π-system is an ideal platform for such processes.

A notable example is the palladium-catalyzed tandem fluorination and cyclization of enynes, which constructs a vinyl-F bond and a new ring in one sequence nih.govacs.org. Another powerful approach involves the Pauson-Khand reaction, an annulation that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone beilstein-journals.org. The intramolecular version of this reaction using a fluorinated enyne can produce complex bicyclic systems with high diastereoselectivity beilstein-journals.org.

Gold catalysis is also prominent in initiating cascade reactions. Gold(I) catalysts can activate the alkyne moiety of an enyne, triggering a sequence of events like a Claisen rearrangement followed by a hydroarylation, ultimately forming functionalized indenes unifi.it. These sequences create significant molecular complexity from a relatively simple linear substrate in a single transformation.

The table below presents examples of cascade reactions applicable to enyne frameworks.

| Reaction Name | Catalyst | Key Steps | Product Type |

| Tandem Fluorination/Cyclization | Palladium(II) | cis-Fluoropalladation, Cyclization, Reduction | Fluorinated Lactams nih.govacs.org |

| Pauson-Khand Reaction | Co₂(CO)₈ or Rhodium | Alkyne-Cobalt Complexation, Cyclization, CO Insertion | Bicyclic Cyclopentenones beilstein-journals.org |

| Claisen/Hydroarylation Cascade | Gold(I) | Propargyl Claisen Rearrangement, Hydroarylation | Functionalized Indenes unifi.it |

| Three-Component Annulation | Copper(II) Acetate | Condensation, Cyclization, Trifluoromethylation | Substituted Pyrroles beilstein-journals.org |

Organometallic Catalysis in Fluorinated Enyne Chemistry

Organometallic catalysis is indispensable for activating and functionalizing the relatively inert C-C multiple bonds in fluorinated enynes. Transition metals like palladium, gold, copper, and rhodium offer unique reactivity patterns that enable a wide range of transformations.

Palladium is widely used for cross-coupling reactions and cyclizations. For instance, palladium-catalyzed tandem reactions can achieve the fluorination and cyclization of enynes simultaneously acs.org. Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating alkyne moieties (as "π-acids") towards nucleophilic attack, initiating cycloisomerization and other cascade reactions mdpi.com. Copper catalysis is crucial for borylation reactions and has been used in three-component reactions to build highly substituted heterocyclic rings from 1,3-enynes rsc.orgbeilstein-journals.org.

The advancement of enyne chemistry relies on the continuous development of new and more efficient catalysts. Research focuses on creating systems that are more active, stable, and selective. For example, while traditional catalysts often require harsh conditions, newer systems can operate under milder temperatures.

An area of development is the use of main-group elements as catalysts, such as the borane (B79455) catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃. This strong Lewis acid has been shown to catalyze reactions of diazo esters with alkynes, suggesting potential applications for functionalizing the alkyne in this compound cardiff.ac.uk. In the realm of transition metals, combining different metals or using metal-salt additives can enhance catalytic activity. For instance, silver salts are often used with rhodium or gold catalysts to abstract a halide ligand and generate a more reactive cationic species beilstein-journals.orgunifi.it.

In organometallic catalysis, the ligands bound to the metal center play a critical role in determining the catalyst's performance. By systematically modifying the steric and electronic properties of ligands, chemists can fine-tune reactivity and control chemo-, regio-, and stereoselectivity.

For example, in the copper-catalyzed functionalization of 1,3-enynes, the choice between a monodentate phosphine (B1218219) ligand (like PPh₃) and a bidentate ligand (like XantPhos) can completely switch the regioselectivity of the reaction rsc.org. Chiral ligands are essential for asymmetric catalysis, enabling the synthesis of enantioenriched products. The development of chiral oxazoline (B21484) ligands for nickel(II) catalysts has led to highly enantioselective fluorination of various substrates acs.org. The design of ligands that can engage in noncovalent interactions, such as hydrogen bonding or ionic interactions with the substrate, is an emerging strategy to precisely control substrate orientation and achieve high levels of selectivity in transition metal catalysis acs.org.

Sustainable Synthesis Approaches and Atom Economy in Fluorinated Enyne Chemistry

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles magtech.com.cn. A key metric for this is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product jocpr.comum-palembang.ac.id.

Reactions with high atom economy, such as addition reactions, cycloadditions, and rearrangements, are preferable because they minimize the generation of stoichiometric waste. Many of the advanced strategies discussed for this compound are inherently atom-economical.

Tandem and Cascade Reactions : These processes are highly atom-economical as they form multiple bonds in a single operation without generating waste from intermediate workup steps acs.org.

Catalytic Processes : Using catalysts, even in small amounts, avoids the use of stoichiometric reagents that would otherwise become waste products um-palembang.ac.id.

Addition Reactions : The visible-light-induced atom transfer radical addition and cyclization of perfluoroalkyl halides with enynes is a completely atom-economic process for creating fluorinated heterocyclic compounds acs.org.

By designing synthetic routes that maximize atom economy, chemists can reduce waste, lower costs, and create more environmentally benign processes for the synthesis of complex fluorinated molecules.

Conclusion and Outlook

Summary of Current Research Landscape Pertaining to 1-But-3-en-1-ynyl-4-fluoro-benzene

Direct research focused exclusively on this compound is not extensively documented in publicly available literature. However, the broader field of conjugated fluoro enynes is an active area of investigation. The 1,3-enyne motif is a valuable structural element found in various natural products and pharmaceuticals. nih.gov The introduction of a fluorine atom into this system can significantly alter the molecule's properties, making these compounds attractive targets for synthesis.

Current research provides several methods for the synthesis of conjugated enynes. nih.gov A notable approach involves the Julia-Kocienski olefination, which has been successfully applied to create conjugated 2-fluoro-1,3-enynes with high yields and good stereoselectivity. nih.gov This methodology utilizes fluorinated 1,3-benzothiazol-2-yl (BT) propargyl sulfones as key reagents, which react with aldehydes to form the desired fluoro enyne structure. nih.gov The synthetic utility of these compounds is further demonstrated by their conversion into other valuable structures, such as stereoisomeric fluoro dienes, through reactions like Sonogashira and Heck couplings. nih.gov

The table below summarizes a selection of synthetic approaches relevant to the formation of fluorinated enynes.

| Reaction Type | Reagents & Conditions | Products | Key Features |

| Julia-Kocienski Olefination | BT fluoropropargyl sulfones, Aldehydes, DBU or LHMDS | Conjugated 2-fluoro-1,3-enynes | High yields, Moderate to excellent E-stereoselectivity. nih.gov |

| Sonogashira Coupling | Terminal alkyne, Aryl halide, Palladium catalyst, Copper co-catalyst | Aryl-substituted alkynes | A common method for forming carbon-carbon bonds to an alkyne. |

| Cu/Pd Synergistic Catalysis | α-fluorinated azaaryl esters, Conjugated enynes, Cu/Pd catalysts | Tertiary fluoride-tethered allenes | Diastereoselective hydroalkylation. mdpi.com |

| Defluorinative Cyclization | β-CF3-1,3-enynes, Amidine hydrochlorides | Fluorinated pyrimidines and Pyrrolo[2,3-d]pyrimidines | Condition-controlled divergent synthesis through C-F bond cleavage. acs.org |

Identification of Remaining Challenges in Synthesis and Reactivity Control

Despite the progress made, significant challenges persist in the synthesis and reactivity control of fluorinated enynes. One of the primary hurdles is achieving high selectivity. For instance, when synthesizing 1,3-enynes from 1,3-diynes, controlling regioselectivity and preventing di-functionalization remains a difficult task. researchgate.net

The introduction of fluorine itself presents another layer of complexity. While methods like metalation-electrophilic fluorination have been developed, they require specific reagents and conditions. nih.gov Furthermore, controlling the stereochemistry during the formation of the double bond in the enyne system is crucial, and while methods like low-temperature LHMDS-mediated reactions have shown higher stereoselectivity compared to DBU-mediated ones, there is still room for improvement. nih.gov

Controlling the reactivity of the synthesized fluoro enynes is also a key challenge. The adjacent alkene and alkyne functionalities offer multiple reactive sites, which can lead to a mixture of products in subsequent transformations. nih.gov Directing a reaction to a specific site while leaving the others untouched requires careful selection of catalysts and reaction conditions. The development of methods for the stereo-, regio-, and chemoselective cyclization of 1,3-enynes is an ongoing challenge. nih.gov

Emerging Trends and Future Research Directions in Fluorinated Enyne Chemistry

The field of fluorinated enyne chemistry is continuously advancing, with several emerging trends pointing towards a promising future.

One of the most significant trends is the development of novel catalytic systems. Synergistic catalysis, such as the Cu/Pd system used for the diastereoselective hydroalkylation of conjugated enynes, opens up new pathways for creating complex fluorinated molecules. mdpi.com Additionally, the use of hypervalent iodine catalysis for the direct geminal difluorination of enynes is a powerful tool for expanding the chemical space of organofluorine compounds. escholarship.org

The exploration of new reaction types is another key area of development. The divergent synthesis of various fluorinated compounds from β-CF3-1,3-enynes through catalyst-controlled selective C–F bond cleavage/functionalization is a testament to the innovative strategies being employed. acs.orgmdpi.com These methods allow for the creation of a diverse range of valuable fluorinated heterocycles and carbocycles from a single starting material. nih.govmdpi.com

Future research will likely focus on several key areas:

Development of more efficient and selective fluorination methods: This includes the design of new reagents and catalysts that can introduce fluorine atoms with high precision and under milder conditions. numberanalytics.com

Expansion of the substrate scope: Applying the developed synthetic methodologies to a wider range of enyne substrates to create a larger library of fluorinated compounds.

Applications in materials science and medicinal chemistry: Fluorinated enynes serve as valuable building blocks for the synthesis of fluoropolymers with unique properties and for the creation of new drug candidates with improved pharmacokinetic profiles. numberanalytics.com

Advanced computational studies: The use of computational chemistry to better understand the reactivity of fluorinated enynes and to predict the outcomes of reactions, thereby guiding experimental design.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-But-3-en-1-ynyl-4-fluoro-benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling, leveraging palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. For example, similar ethynyl-fluoroarenes (e.g., 4-(trifluoromethoxy)phenylacetylene, CAS 160542-02-9) are synthesized using optimized conditions with cesium carbonate as a base and degassed solvents to prevent alkyne polymerization . Reaction temperature (typically 60–80°C) and catalyst loading (5–10 mol%) critically affect yield, as higher temperatures may induce side reactions like Glaser coupling .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable:

- ¹H NMR : Identifies proton environments near the fluorine substituent (e.g., deshielding effects at ~7.2–7.8 ppm for aromatic protons).

- ¹³C NMR : Resolves carbon-fluorine coupling (J ~245 Hz for C-F bonds).

- FT-IR : Confirms alkyne C≡C stretches (~2100–2260 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).

High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can competing side reactions (e.g., alkyne dimerization) be minimized during the synthesis of this compound?

- Methodological Answer : Side reactions are mitigated by:

- Strict anhydrous conditions : Use of molecular sieves or inert gas purging to exclude moisture, which can deactivate catalysts.

- Catalyst optimization : Pd(PPh₃)₂Cl₂ with CuI co-catalyst enhances selectivity for cross-coupling over homocoupling.

- Temperature control : Maintaining reactions at 60°C reduces thermal degradation of intermediates. For photochemical applications, blue LED irradiation (450 nm) with 4CzIPN photocatalyst enables milder conditions, as demonstrated in analogous fluorobenzene syntheses .

Q. What strategies resolve contradictions in reactivity data between computational models and experimental results for ethynyl-fluoroarenes?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete DFT functional parameterization. To address this:

- Solvent correction : Include implicit solvent models (e.g., SMD for dichloromethane) in DFT calculations.

- Experimental validation : Compare computed activation energies with kinetic studies (e.g., variable-temperature NMR). For example, steric hindrance from the trifluoromethoxy group in structurally similar compounds (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene, CAS 105529-58-6) reduces reactivity, a factor often underestimated in simulations .

Q. How does the electronic nature of the fluoro substituent influence the compound’s applicability in materials science or medicinal chemistry?

- Methodological Answer : The electron-withdrawing fluorine atom enhances:

- Electron transport : Useful in organic semiconductors, as seen in fluorinated phenanthridines synthesized via benzyne intermediates .

- Metabolic stability : In medicinal chemistry, fluorination improves drug half-life by resisting cytochrome P450 oxidation. Derivatives of 1-(3-Fluoro-4-propoxyphenyl)ethanone (CAS 203067-00-9) demonstrate this in preclinical studies .

Key Methodological Challenges

- Purification : Chromatography on silica gel with pentane/ethyl acetate gradients resolves regioisomers in ethynyl-fluoroarenes .

- Safety : Fluorinated intermediates require handling in fume hoods with fluoropolymer-lined equipment due to potential HF release .

Interdisciplinary Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.